molecular formula C16H30O B013407 (11Z,13Z)-hexadeca-11,13-dien-1-ol CAS No. 71720-83-7

(11Z,13Z)-hexadeca-11,13-dien-1-ol

Cat. No. B013407
CAS RN: 71720-83-7
M. Wt: 238.41 g/mol
InChI Key: GKFQVSXEEVMHMA-OUPQRBNQSA-N
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Description

“(11Z,13Z)-11,13-Hexadecadien-1-ol” is a compound that has been synthesized as an attractant for the navel orangeworm, Amyelois transitella . This insect is a serious agricultural pest, particularly for almond growers . The compound has been reported to be the sex pheromone of the female navel orangeworm .


Synthesis Analysis

The synthesis of “(11Z,13Z)-11,13-Hexadecadien-1-ol” can be achieved from commercially available starting materials . The synthetic scheme involves three key steps: alkylation of lithium alkyne under a low temperature, cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of alkyne .


Molecular Structure Analysis

The molecular structure of “(11Z,13Z)-hexadeca-11,13-dien-1-ol” has been studied in detail . The structure of Pheromone-binding protein 1 in complex with “(11Z,13Z)-hexadeca-11,13-dien-1-ol” has been determined .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(11Z,13Z)-11,13-Hexadecadien-1-ol” include alkylation, cis-Wittig olefination, and hydroboration-protonolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(11Z,13Z)-11,13-Hexadecadien-1-ol” include a molecular weight of 238.41, a density of 0.859g/cm3, and a boiling point of 298.3ºC at 760 mmHg .

Safety And Hazards

The safety data sheet for “(11Z,13Z)-11,13-Hexadecadien-1-ol” provides information on its potential hazards. It advises against inhalation, skin contact, eye contact, and ingestion . In case of exposure, it recommends moving the victim into fresh air, washing off with soap and plenty of water, rinsing thoroughly with plenty of water, and consulting a physician .

Future Directions

The synthesis of “(11Z,13Z)-11,13-Hexadecadien-1-ol” and its use as an attractant for the navel orangeworm represent significant advancements in the field of pest control . Future research may focus on improving the synthesis process and exploring other potential applications of this compound.

properties

IUPAC Name

(11Z,13Z)-hexadeca-11,13-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3-,6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFQVSXEEVMHMA-OUPQRBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C/CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60887975
Record name 11,13-Hexadecadien-1-ol, (11Z,13Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60887975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11Z,13Z)-hexadeca-11,13-dien-1-ol

CAS RN

71720-83-7
Record name (11Z,13Z)-11,13-Hexadecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71720-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11,13-Hexadecadien-1-ol, (11Z,13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 11,13-Hexadecadien-1-ol, (11Z,13Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60887975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Waibl, KR Liedl, B Rupp - The FEBS Journal, 2022 - Wiley Online Library
Many macromolecular X‐ray and cryo‐EM structure models deposited in the PDB contain biologically relevant small molecule ligands with unsaturated fatty acid acyl chains, whose cis‐…
J Park, HV Pham, K Mogensen, TI Solling… - The Journal of …, 2015 - ACS Publications
In order to identify potential de novo enzyme templates for the cleavage of C–C single bonds in long-chain hydrocarbons, we analyzed protein structures that bind substrates containing …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk

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